(2R,3S)-3-Phenyloxirane-2-carboxylicacid
Overview
Description
Trans-3-Phenylglycidic acid is a chemical compound with the molecular formula C9H8O3 . It has an average mass of 164.158 Da and a monoisotopic mass of 164.047348 Da .
Synthesis Analysis
While specific synthesis methods for trans-3-Phenylglycidic acid were not found in the search results, a study on the synthesis of enantiomerically pure forms of trans-3-phenylglycidic acid was found . The study demonstrated the successful synthesis of trans-3-phenylglycidic acid crystals and their optical properties, chemical stability, and absolute configuration determination .Molecular Structure Analysis
The molecular structure of trans-3-Phenylglycidic acid consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms can be found in chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving trans-3-Phenylglycidic acid were not found in the search results, a study on the reaction of 3-phenylglycidic esters was found . The study discussed the stereo- and regio-selectivity in the oxirane ring opening of methyl trans-3-(4-methoxyphenyl)glycidate with various thiophenols and the effects of solvent and temperature .Scientific Research Applications
Synthesis of Enantiomerically Pure Forms
Trans-3-Phenylglycidic acid (TPGA) has been utilized in the synthesis of enantiomerically pure forms. Plucińska, Kasprzykowski, and Kozian (1997) achieved the synthesis of pure crystals of trans-(2R,3S)- and (2S,3R)-3-phenylglycidic acids. They characterized the optical properties and chemical stability of these compounds, establishing the absolute configuration of the trans-(+)- and trans-(−) isomers through chemical correlation (Plucińska, Kasprzykowski, & Kozian, 1997).
Taxol C-13 Side Chain Synthesis
TPGA is instrumental in the stereoselective synthesis of taxol C-13 side chain. Zhou Zhong-qiang (2005) described a process where trans-3-phenylglycidate ethyl ester, derived from benzaldehyde and ethyl chloroacetate, undergoes a series of reactions culminating in the production of the taxol C-13 side chain threo-N-benzoyl-3-phenylisoserine (Zhou Zhong-qiang, 2005).
Preparation of β‐Amino‐α‐Hydroxy Diesters
The compound also finds application in preparing β‐amino‐α‐hydroxy diesters, key intermediates for 1,4‐oxazin‐2‐ones. Elemine, Besbes, and Ennigrou (2007) reported that trans‐β‐phenylglycidic ester, when treated with glycine esters in the presence of amino acid hydrochloride, undergoes ring opening with high stereo- and regioselectivity (Elemine, Besbes, & Ennigrou, 2007).
Stereo- and Regioselective Opening with Trifluoromethylsulfonamide
Penso, Albanese, Landini, and Lupi (2001) demonstrated the stereo- and regioselective opening of ethyl cis- and trans-3-phenylglycidates with trifluoromethylsulfonamide. They showed that (2R,3R)-3-phenylglycidate exclusively produces ethyl (2R,3S)-3-N(trifluoromethanesulfonyl)amino-2-hydroxy-3-phenylpropionate (Penso, Albanese, Landini, & Lupi, 2001).
Hypolipidemic Properties
A study by Tomisawa, Kameo, Goi, and Sota (1984) explored the hypolipidemic properties of 3-benzoylglycidic acid derivatives, including trans-3-(phenoxybenzoyl)-glycidic acids, highlighting their significant hypolipidemic activity (Tomisawa, Kameo, Goi, & Sota, 1984).
Properties
IUPAC Name |
(2R,3S)-3-phenyloxirane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALONVPKHYIEQU-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935483 | |
Record name | 3-Phenyloxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-68-3 | |
Record name | Glycidic acid, 3-phenyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyloxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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